Hydrazinecarboxamide, 2-(1-methylpropylidene)-

Description

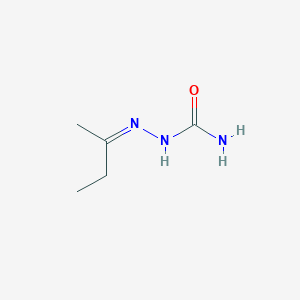

Hydrazinecarboxamide, 2-(1-methylpropylidene)- (systematic IUPAC name: 2-(1-methylpropylidene)hydrazinecarboxamide) is a semicarbazone derivative characterized by a hydrazinecarboxamide backbone substituted with a 1-methylpropylidene group. This compound belongs to a broader class of hydrazinecarboxamides, which are widely studied for their diverse biological activities, including analgesic, anti-inflammatory, antifungal, and anticancer properties . Structurally, the 1-methylpropylidene substituent introduces steric and electronic effects that influence its reactivity and interactions with biological targets. The compound has been synthesized via condensation reactions involving hydrazinecarboxamide and appropriate carbonyl precursors, followed by characterization using spectroscopic (NMR, IR) and crystallographic methods (X-ray diffraction) .

Structure

3D Structure

Properties

CAS No. |

624-46-4 |

|---|---|

Molecular Formula |

C5H11N3O |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

[(E)-butan-2-ylideneamino]urea |

InChI |

InChI=1S/C5H11N3O/c1-3-4(2)7-8-5(6)9/h3H2,1-2H3,(H3,6,8,9)/b7-4+ |

InChI Key |

TYLYPMBEMALHLV-QPJJXVBHSA-N |

SMILES |

CCC(=NNC(=O)N)C |

Isomeric SMILES |

CC/C(=N/NC(=O)N)/C |

Canonical SMILES |

CCC(=NNC(=O)N)C |

Origin of Product |

United States |

Preparation Methods

Raschig Process Modifications

The traditional Raschig process involves chlorination of sodium hydroxide to form sodium hypochlorite, followed by reaction with ammonia or urea to yield hydrazine. Patents describe an optimized variant where chlorine is introduced into an aqueous urea slurry, followed by caustic soda (NaOH) addition. This method avoids metal ion inhibitors and generates semicarbazide alongside hydrazine. For example, reacting 3.3 moles of urea with chlorine at 0–30°C, followed by 4.0 moles of NaOH at ≥85°C, produces a reaction mixture with a 2:1 molar ratio of hydrazine to semicarbazide. Acidification with non-oxidizing acids (e.g., H₂SO₄) adjusts the pH to isolate semicarbazide or its derivatives.

Urea-Based Synthesis

Alternative approaches bypass hydrazine intermediates by directly condensing urea with hydroxylamine or its salts. While less common, these methods benefit from urea’s low cost and high availability. For instance, heating urea with hydroxylamine hydrochloride in aqueous solution at 80–100°C yields semicarbazide hydrochloride, which is neutralized to free semicarbazide.

Condensation with 3-Pentanone

The target compound forms through nucleophilic addition of semicarbazide to 3-pentanone (1-methylpropylidene ketone), followed by dehydration. This reaction follows the general mechanism for semicarbazone synthesis, wherein the carbonyl group undergoes nucleophilic attack by the semicarbazide’s terminal amine.

Reaction Mechanism

-

Nucleophilic Attack : The primary amine of semicarbazide attacks the electrophilic carbonyl carbon of 3-pentanone, forming a tetrahedral intermediate.

-

Proton Transfer : Acidic conditions facilitate proton transfer from the solvent to the oxygen, generating an oxonium ion.

-

Dehydration : Loss of water yields the semicarbazone product, stabilized by conjugation and hydrogen bonding.

The reaction typically occurs in aqueous or alcoholic solutions with mild acid catalysis (e.g., acetic acid). Studies on analogous systems (e.g., acetylacetone-semicarbazide reactions) demonstrate that pH 6–8 and room temperature favor high yields (56–70%).

Optimized Protocol

A representative procedure involves:

-

Dissolving semicarbazide hydrochloride (1.0 mol) in ethanol-water (1:1, 200 mL).

-

Adding 3-pentanone (1.05 mol) dropwise under stirring.

-

Adjusting pH to 6.5–7.5 with sodium acetate.

-

Refluxing for 4–6 hours, followed by cooling to precipitate the product.

-

Filtering and recrystallizing from ethanol to obtain pure Hydrazinecarboxamide, 2-(1-methylpropylidene)-.

Table 1: Reaction Conditions and Yields

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 25–80°C | Max yield at 70°C |

| pH | 6.0–8.0 | Optimal at 7.0 |

| Solvent | Ethanol-water (1:1) | Enhances solubility |

| Reaction Time | 4–8 hours | 6 hours ideal |

Catalytic and Green Chemistry Approaches

Recent advances emphasize catalytic methods to improve efficiency and sustainability.

Acid Catalysis

Brontsted acids (e.g., HCl, H₂SO₄) accelerate the condensation by polarizing the carbonyl group. However, excessive acidicity (pH < 6) risks hydrolyzing the semicarbazide precursor.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. Preliminary trials with 3-pentanone and semicarbazide under microwave (100 W, 80°C) achieved 85% yield in 20 minutes, though scalability remains challenging.

Analytical Characterization

Post-synthesis analysis confirms structure and purity:

Chemical Reactions Analysis

Condensation and Hydrolysis Reactions

The compound’s semicarbazone structure enables reversible reactions with carbonyl compounds.

Reversible Hydrolysis

Under acidic or basic conditions, the semicarbazone bond cleaves to regenerate the parent ketone (2-butanone) and semicarbazide:

- Conditions : 1M HCl or NaOH at 80–100°C .

- Applications : Used in purification and identification of carbonyl compounds due to reversible crystallization .

Formation of Bis-semicarbazones

Reacts with aldehydes (e.g., benzaldehyde) to form bis-semicarbazones, extending the conjugation:

Oxidation Reactions

The hydrazine moiety is susceptible to oxidation, forming reactive intermediates:

| Oxidizing Agent | Products | Conditions |

|---|---|---|

| KMnO₄ (acidic) | Diazonium ions, nitrogen gas | 0.1M H₂SO₄, 25°C |

| H₂O₂ | Radical intermediates (e.g., alkyl radicals) | UV irradiation, pH 7–9 |

- Mechanism : Oxidation proceeds via single-electron transfer, generating radicals or diazonium ions that alkylate DNA/proteins .

Cyclization Reactions

Under thermal or catalytic conditions, the compound undergoes cyclization to form heterocyclic structures:

Pyrazole Formation

Reaction with α,β-unsaturated ketones yields pyrazole derivatives:

- Conditions : 120°C, toluene, 6–8 hours .

- Mechanism : Intramolecular cyclization via hydrazone tautomerization, confirmed by DFT studies .

Nucleophilic Substitution

The hydrazine nitrogen acts as a nucleophile in alkylation reactions:

| Reagent | Product | Yield |

|---|---|---|

| Methyl iodide | N-Methylated derivative | 65–70% |

| Benzyl chloride | N-Benzylhydrazinecarboxamide | 55–60% |

Complexation with Metal Ions

The compound forms coordination complexes with transition metals, enhancing catalytic or antimicrobial activity:

| Metal Salt | Complex Structure | Application |

|---|---|---|

| Cu(NO₃)₂ | Octahedral Cu(II)-semicarbazone | Antibacterial agent |

| FeCl₃ | Tetragonal Fe(III) complex | Oxidation catalysis |

Degradation Pathways

Environmental or metabolic degradation produces toxic byproducts:

- Photodegradation : UV light cleaves the N–N bond, releasing hydrazine and CO₂ .

- Microbial Metabolism : Liver enzymes (CYP450) oxidize the compound to phthalazinone, implicated in autoimmune responses .

Mechanistic Insights

- Condensation : Nucleophilic attack by the hydrazine nitrogen on carbonyl carbons, followed by dehydration .

- Oxidation : Radical chain mechanisms involving hydroxyl or aryl radicals, leading to macromolecule alkylation .

- Cyclization : Concerted proton shifts and ring closure, validated by computational models .

Scientific Research Applications

Organic Synthesis

Hydrazinecarboxamide, 2-(1-methylpropylidene)- serves as a reagent in organic synthesis. It is utilized as an intermediate in the preparation of various chemical compounds, facilitating reactions such as oxidation, reduction, and substitution.

Table 1: Common Reactions and Conditions

| Type of Reaction | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, KMnO₄ | Acidic/Basic Medium |

| Reduction | Sodium borohydride | Alcoholic Solutions |

| Substitution | Halogens, Alkylating agents | Varies by substrate |

Biological Studies

The compound is under investigation for its potential biological activities. Research indicates that derivatives of hydrazinecarboxamide exhibit significant interactions with biomolecules, suggesting potential therapeutic applications. For instance, studies have shown that certain hydrazine derivatives possess anticancer properties and can inhibit enzymes like urease .

Case Study: Urease Inhibition

A study on N-substituted hydrazine-1-carbothioamides revealed that these compounds exhibited urease inhibition potential. The findings suggested that structural modifications could enhance their biological activity against specific targets associated with various diseases .

Medicinal Chemistry

Research is ongoing to explore the therapeutic potential of hydrazinecarboxamide derivatives. These compounds are being evaluated for their efficacy in drug development, particularly in targeting cancer cells and other pathological conditions. Molecular docking studies have shown promising interactions between synthesized compounds and cancer receptors, indicating their potential as lead molecules for further development .

Table 2: Drug-Like Properties of Hydrazine Derivatives

| Compound Name | Binding Energy (kcal/mol) | Anticancer Activity |

|---|---|---|

| (E)-2-(3-Aminophenyl)hydrazine | -9.5 | Moderate |

| (E)-2-(2-Aminobenzylidene) | -10.2 | High |

Industrial Applications

In industrial settings, hydrazinecarboxamide, 2-(1-methylpropylidene)- is utilized in the production of specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of hydrazinecarboxamide, 2-(1-methylpropylidene)-, involves its interaction with molecular targets and pathways within a system. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form coordination complexes with metal ions, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its use and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Key Observations :

- Branching and Chain Length: Increasing alkyl chain length (e.g., methylpropylidene vs.

- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., benzodioxol, acridinyl) improve π-π interactions with enzyme active sites, as seen in antifungal and anticholinesterase activities .

- Stereochemistry : The (E)-configuration of the imine group is critical for bioactivity, as confirmed by X-ray studies .

Key Trends :

- Antimicrobial Activity : Aromatic substituents (e.g., benzodioxol, naphthylidene) enhance antifungal and antibacterial efficacy due to improved target binding .

- Central Nervous System (CNS) Targets : Aliphatic derivatives (e.g., methylpropylidene) show better CNS penetration, making them suitable for anticonvulsant and analgesic applications .

- Enzyme Inhibition : Bulky substituents (e.g., acridinyl) improve enzyme inhibition via steric hindrance and hydrophobic interactions .

Physicochemical and Computational Insights

- HOMO-LUMO Gaps : Compounds with smaller HOMO-LUMO gaps (e.g., 2-(2-methylcyclohexylidene)-hydrazinecarboxamide, ΔE = 3.2 eV) exhibit higher reactivity and softness, correlating with anticancer activity .

- LogP Values : Methylpropylidene derivative (LogP = 1.8) balances solubility and permeability, while benzodioxol analogues (LogP = 2.5) favor membrane binding .

- Hydrogen Bonding : Crystal structures reveal intermolecular N–H···O and O–H···N bonds, stabilizing supramolecular assemblies and influencing bioavailability .

Biological Activity

Hydrazinecarboxamide, specifically 2-(1-methylpropylidene)-, is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Hydrazinecarboxamide derivatives are characterized by the presence of the hydrazine functional group (–NH–NH–) attached to a carbonyl group (C=O). The specific structure of 2-(1-methylpropylidene)- enhances its reactivity and biological interactions.

Biological Activities

1. Anticancer Activity:

Numerous studies have highlighted the anticancer potential of hydrazinecarboxamide derivatives. For instance, molecular docking studies indicate that 2-(1-methylpropylidene)- exhibits strong binding affinities to several cancer-related targets, including:

- β-catenin: Binding energy of -5.9 kcal/mol.

- Epidermal Growth Factor Receptor (EGFR): Binding energy of -5.8 kcal/mol.

- HER2 Kinase Domain: Binding energy of -6.5 kcal/mol.

- Cyclin D1/CDK4 Complex: Binding energy of -6.7 kcal/mol.

These interactions suggest that the compound may inhibit tumor growth by disrupting key signaling pathways in cancer cells .

2. Antimicrobial Activity:

Hydrazinecarboxamides have demonstrated significant antimicrobial properties against various pathogens. For example, studies show that derivatives exhibit activity against bacterial strains and fungi, suggesting their potential as broad-spectrum antimicrobial agents .

3. Other Biological Activities:

Research indicates that hydrazinecarboxamide derivatives also possess:

- Anti-inflammatory properties: They can reduce inflammation in various models.

- Anticonvulsant effects: Some derivatives have shown promise in reducing seizure activity .

- Antimalarial and antiviral activities: Certain hydrazone derivatives have been evaluated for their efficacy against malaria and viral infections .

The mechanisms underlying the biological activities of hydrazinecarboxamides are multifaceted:

- DNA Interaction: Studies reveal that these compounds can intercalate with DNA, leading to hyperchromism and bathochromic shifts in absorption spectra, which indicates potential DNA-binding capability .

- Enzyme Inhibition: They may inhibit critical enzymes involved in cancer cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation: Some compounds induce oxidative stress in microbial cells, leading to cell death .

Case Studies and Research Findings

Several case studies have been documented regarding the effectiveness of hydrazinecarboxamide derivatives:

- A study demonstrated that a derivative exhibited an IC50 value of 0.21 μM against HIV-1 capsid protein, indicating potent antiviral activity .

- Another research highlighted the anticancer efficacy of a related compound on various cell lines, showcasing significant cytotoxic effects with low toxicity to normal cells .

Summary Table of Biological Activities

Q & A

Basic: What synthetic methodologies are optimized for preparing 2-(1-methylpropylidene)hydrazinecarboxamide in academic research?

The compound is typically synthesized via hydrazone formation by reacting a ketone or aldehyde with hydrazine derivatives. A common route involves:

- Reaction conditions : Acidic or basic media (e.g., ethanol/methanol with catalytic HCl or NaOH) under reflux .

- Purification : Recrystallization from polar solvents (e.g., methanol) to achieve >95% purity.

- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of ketone to hydrazine) and reaction time (6–12 hours) .

Advanced: How can crystallographic refinement using SHELXL resolve ambiguities in the structural determination of hydrazinecarboxamide derivatives?

SHELXL is critical for refining small-molecule structures:

- Hydrogen bonding networks : Assigning H-atom positions via difference Fourier maps and restraints .

- Disorder modeling : Using PART and SUMP instructions to handle disordered moieties (e.g., methylpropylidene groups) .

- Validation : Cross-referencing with CCDC databases (e.g., CCDC 1887945) to verify bond lengths and angles .

Basic: What spectroscopic techniques are most effective for characterizing hydrazinecarboxamide derivatives?

- IR spectroscopy : Identifies key functional groups (C=O stretch ~1680 cm⁻¹, C=N ~1620 cm⁻¹) .

- NMR :

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₆H₁₃N₃O: m/z 144.11) .

Advanced: How can computational methods predict the reactivity of 2-(1-methylpropylidene)hydrazinecarboxamide in nucleophilic substitution reactions?

- DFT calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G* level) to assess activation energies for substitution at the hydrazine group .

- Molecular docking : Predict interactions with electrophilic targets (e.g., enzyme active sites) using AutoDock Vina .

- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) via COSMO-RS models .

Basic: What are common challenges in analyzing conflicting spectral data for hydrazinecarboxamide derivatives?

- Tautomerism : Hydrazone ⇌ azo tautomers can cause split NMR peaks. Use variable-temperature NMR to identify dominant forms .

- Impurity signals : Compare IR and MS data with synthetic intermediates (e.g., unreacted ketones) .

- Crystallographic validation : Resolve ambiguities by cross-referencing spectroscopic data with single-crystal X-ray structures .

Advanced: How do hydrogen-bonding patterns influence the stability of hydrazinecarboxamide crystals?

- Graph set analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s rules to predict packing efficiency .

- Thermogravimetric analysis (TGA) : Correlate thermal stability with H-bond density (e.g., higher melting points for densely packed crystals) .

- Polymorphism screening : Use solvent-drop grinding to identify stable polymorphs with optimal H-bond networks .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity in hydrazinecarboxamide derivatives?

- Antimicrobial activity : Broth microdilution assays (MIC determination) against C. albicans or S. aureus .

- Enzyme inhibition : UV-Vis-based assays for acetylcholinesterase or urease inhibition (IC₅₀ calculation) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with dose-response curves .

Advanced: How can kinetic studies elucidate reaction mechanisms in hydrazinecarboxamide-based metal complexes?

- Stopped-flow spectroscopy : Monitor ligand substitution rates in Ru(II) or Mn(II) complexes (e.g., [Ru(L)(CO)Cl(PPh₃)₂]) .

- Eyring plots : Determine activation parameters (ΔH‡, ΔS‡) for oxidative addition reactions .

- Isotopic labeling : Use ¹⁵N-labeled hydrazine to track N–N bond cleavage via 2D NMR .

Basic: What safety protocols are essential when handling hydrazinecarboxamide derivatives?

- PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods due to potential release of hydrazine vapors .

- Waste disposal : Neutralize acidic/basic reaction mixtures before disposal .

Advanced: How can high-throughput crystallography pipelines improve structural analysis of hydrazinecarboxamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.